

lactose octaacetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B15565674*

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An In-depth Technical Guide on **Lactose Octaacetate**: Chemical Properties and Structure

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a significant compound in synthetic carbohydrate chemistry and is gaining attention for its applications in the pharmaceutical and cosmetic industries.[1][2] As a biodegradable surfactant with demonstrated antimicrobial and antiviral properties, it serves as a valuable intermediate for the synthesis of complex oligosaccharides and as an excipient in drug formulations.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Lactose octaacetate is a white crystalline solid.[4] Its properties are summarized in the table below, compiled from various sources.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[4][5]
Molecular Weight	678.59 g/mol	[4][5][6][7]
CAS Number	6291-42-5 (β-anomer)	[4][5][6]
23973-20-8 (unspecified anomer)	[8][9]	
Appearance	White Crystalline Solid	[4]
Melting Point	139-141 °C (β-anomer)	[4]
75-78 °C	[8]	
Solubility	Soluble in DCM, DMF, DMSO, EtOAc, MeOH	[4]
Purity	≥97% to ≥98%	[4][5]

Note: The melting point can vary, as it has been proposed that **lactose octaacetate** may be polymorphous.[10]

Chemical Structure

Lactose octaacetate is chemically known as 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1] It is also commonly referred to as β-Octaacetyllactose, Octa-O-acetyl-D-lactose, or peracetylated lactose.[1][2][5] The structure consists of a galactose and a glucose unit linked by a β-(1 → 4) glycosidic bond, with all eight free hydroxyl groups of lactose acetylated.

Caption: Chemical structure of **Lactose Octaacetate**.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **lactose octaacetate** are crucial for reproducible research.

Synthesis Protocols

1. Microwave-Assisted Synthesis

This method offers a "green" chemistry approach with high yields.[\[1\]](#)

- Materials: D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[\[1\]](#)[\[3\]](#)
- Procedure:
 - Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride in a round-bottom flask.[\[1\]](#)[\[3\]](#)
 - Add 3.0 g (0.036 mol) of sodium acetate as a catalyst.[\[1\]](#)[\[3\]](#)
 - Perform the reaction under microwave irradiation at 700 W for 10 to 30 minutes.[\[1\]](#)[\[3\]](#)
 - Pour the resulting sample into 200 cm³ of distilled water with ice cubes.[\[1\]](#)[\[3\]](#)
 - Stir the mixture and leave it at 4 °C for 12 hours to allow the lactose ester to precipitate as a white solid.[\[1\]](#)[\[3\]](#)

2. Conventional Synthesis (Iodine Catalysis)

This method avoids longer workup processes typically required when an excess of anhydride is used.[\[11\]](#)

- Materials: D-lactose, acetic anhydride, iodine.[\[11\]](#)
- Procedure:
 - Suspend 20.0 g (58.4 mmol) of D-lactose in acetic anhydride (48.65 g, 476.5 mmol).[\[11\]](#)
 - Add solid iodine (0.104 g, 0.410 mmol) as a catalyst.[\[11\]](#)
 - The reaction proceeds as the iodine dissolves in the mixture.[\[11\]](#)

3. Conventional Synthesis (Heat)

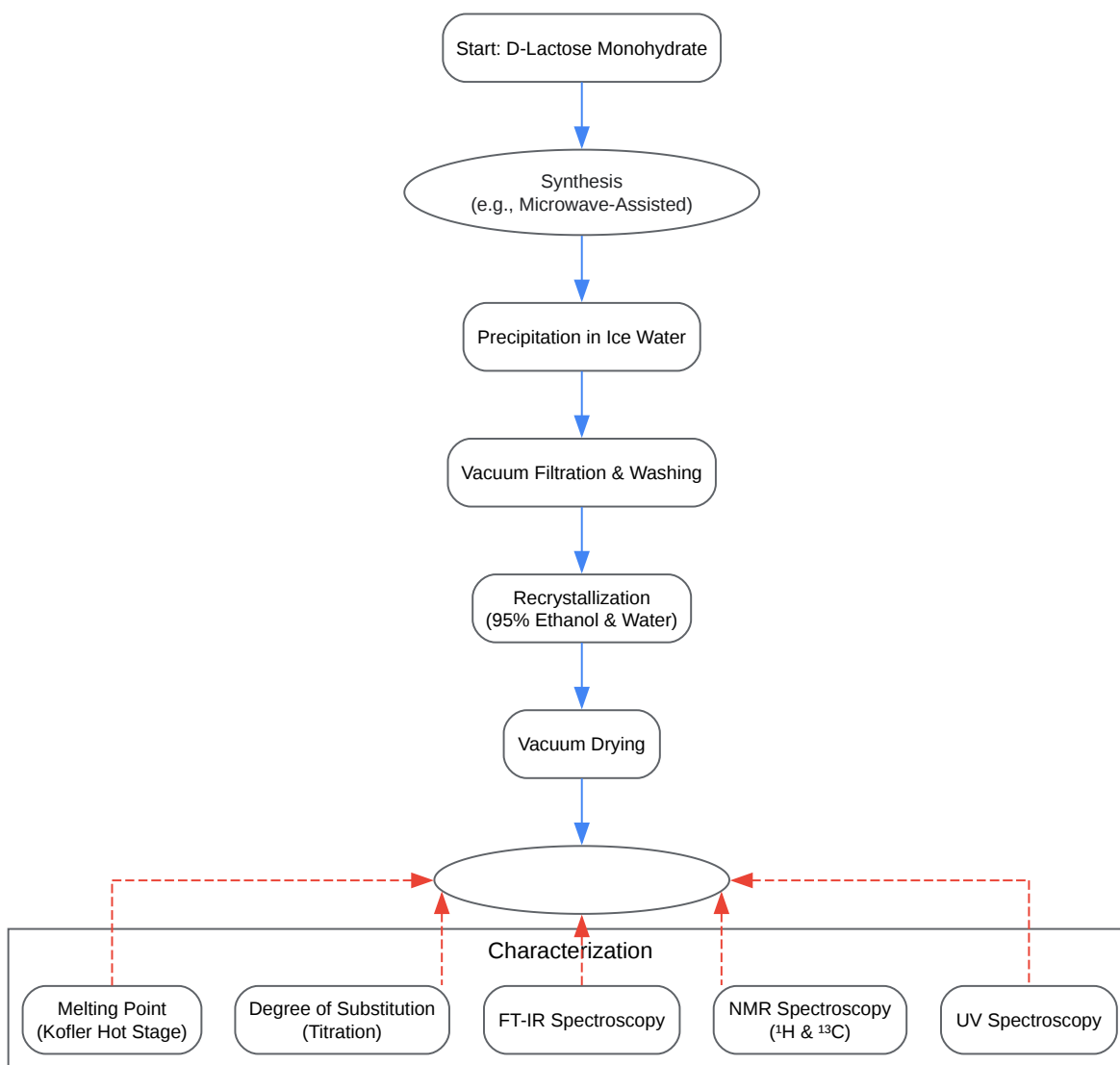
- Materials: Anhydrous D-lactose, acetic acid, sodium acetate.
- Procedure:
 - Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.
 - Remove excess acetic acid and water under vacuum.
 - The partially acetylated lactose is then reacted with acetic anhydride and anhydrous sodium acetate (mole ratio of 1:5:0.25) under reflux for about 30 minutes.
 - Distill the excess acetic anhydride and acetic acid.
 - The molten product is mixed with water, ground, filtered, and dried. The reported yield is approximately 85%.

Purification Protocol

- Procedure:
 - Filter the crude white solid precipitate under vacuum.[\[1\]](#)[\[3\]](#)
 - Wash the solid with distilled water.[\[1\]](#)[\[3\]](#)
 - Further purify the lactose acetate by recrystallizing with 95% ethanol and then distilled water.[\[1\]](#)[\[3\]](#)
 - Dry the purified product in a vacuum oven to a constant weight.[\[1\]](#)[\[3\]](#)

Characterization Protocols

A general workflow for the synthesis and characterization is depicted below.



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- To cite this document: BenchChem. [lactose octaacetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565674#lactose-octaacetate-chemical-properties-and-structure>]

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